molecular formula C11H14O2 B8514570 1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone

1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone

Cat. No. B8514570
M. Wt: 178.23 g/mol
InChI Key: RKEPWYHXLXGFPR-UHFFFAOYSA-N
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Patent
US08933079B2

Procedure details

1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone is prepared following preparation 1a employing 1-(4-bromo-3-methyl-phenyl)-ethanol instead of (4-iodo-3-methyl-phenyl)methanol.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[C:5]([CH3:12])[CH:4]=1.Br[C:14]1C=CC(C(O)C)=CC=1C>>[OH:1][CH:2]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[C:5]([CH3:12])[CH:4]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC(=C(C=C1)C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1=CC(=C(C=C1)C(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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